1,4-Dichloro-2-ethyl-3-methylbenzene
Description
1,4-Dichloro-2-ethyl-3-methylbenzene is a chlorinated aromatic compound characterized by a benzene ring substituted with two chlorine atoms at the 1- and 4-positions, an ethyl group at the 2-position, and a methyl group at the 3-position. Such compounds are typically utilized in industrial applications, including intermediates in agrochemical or pharmaceutical synthesis, where steric and electronic effects of substituents influence reactivity and stability.
Properties
Molecular Formula |
C9H10Cl2 |
|---|---|
Molecular Weight |
189.08 g/mol |
IUPAC Name |
1,4-dichloro-2-ethyl-3-methylbenzene |
InChI |
InChI=1S/C9H10Cl2/c1-3-7-6(2)8(10)4-5-9(7)11/h4-5H,3H2,1-2H3 |
InChI Key |
VUWAOSJAJGBDMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1C)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-ethyl-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2-ethyl-3-methylbenzene (also known as 2-ethyl-3-methyltoluene) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and reaction monitoring systems can further enhance the efficiency and selectivity of the process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-ethyl-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles in the presence of suitable reagents.
Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove chlorine atoms or reduce other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of compounds like 1,4-dihydroxy-2-ethyl-3-methylbenzene.
Oxidation: Formation of 1,4-dichloro-2-ethyl-3-methylbenzoic acid.
Reduction: Formation of 2-ethyl-3-methylbenzene.
Scientific Research Applications
1,4-Dichloro-2-ethyl-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 1,4-dichloro-2-ethyl-3-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its application. For example, in biological systems, it may interact with cellular proteins, altering their function and leading to various biochemical effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1,4-Dichloro-2-ethyl-3-methylbenzene with three related compounds, focusing on structural features, physicochemical properties, and environmental behavior.
Table 1: Key Properties of Compared Compounds
Substituent Effects on Reactivity and Stability
- 1,4-Dichlorobenzene (CAS 106-46-7): The absence of alkyl groups simplifies its reactivity, favoring electrophilic substitution at the meta positions due to deactivation by chlorine. Its high volatility (boiling point ~174°C) and environmental persistence are well-documented, particularly in sediment systems .
- 2-Chloro-1,4-difluoro-3-methylbenzene (CAS 90292-64-1): Fluorine’s strong electron-withdrawing effect reduces ring electron density compared to chlorine, altering reaction pathways.
- This compound: The ethyl and methyl groups increase steric bulk, likely reducing reaction rates in substitution reactions compared to 1,4-dichlorobenzene. The combined electron-withdrawing (Cl) and electron-donating (alkyl) effects may create regioselective reactivity patterns.
Environmental and Toxicological Behavior
- 1,4-Dichlorobenzene: Classified as a persistent organic pollutant, it bioaccumulates in sediments (e.g., 34574–34575 μg/kg dry weight in environmental samples) .
- 1-Ethyl-2-methylbenzene (CAS 611-14-3): As a non-halogenated alkylbenzene, it exhibits higher biodegradability but lower polarity, leading to preferential partitioning into organic phases .
- This compound: Predicted to have lower volatility than 1,4-dichlorobenzene due to increased molecular weight and alkyl substituents. Its environmental persistence may resemble chlorobenzenes but with slower degradation due to steric effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
